molecular formula C13H19N B1306177 1-Benzyl-3-methylpiperidine CAS No. 6560-75-4

1-Benzyl-3-methylpiperidine

Cat. No.: B1306177
CAS No.: 6560-75-4
M. Wt: 189.3 g/mol
InChI Key: VUEWBPBFUKIDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methylpiperidine is an organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that play a significant role in the synthesis of various pharmaceuticals and alkaloids. The structure of this compound consists of a piperidine ring substituted with a benzyl group at the nitrogen atom and a methyl group at the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperidine can be synthesized through several methods. One common approach involves the alkylation of 3-methylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 1-Benzyl-3-methylpyridinium salts. This method involves the reduction of the pyridinium salt using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products:

    Oxidation: N-oxides or ketones.

    Reduction: Amines or hydrocarbons.

    Substitution: Various substituted piperidines.

Scientific Research Applications

1-Benzyl-3-methylpiperidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzylpiperidine: Similar structure but lacks the methyl group at the third carbon atom.

    3-Methylpiperidine: Similar structure but lacks the benzyl group at the nitrogen atom.

    N-Benzylpiperidine: Similar structure but lacks the methyl group at the third carbon atom.

Uniqueness: 1-Benzyl-3-methylpiperidine is unique due to the presence of both the benzyl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEWBPBFUKIDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383463
Record name 1-benzyl-3-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6560-75-4
Record name 1-benzyl-3-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-methylpiperidine
Reactant of Route 4
1-Benzyl-3-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-methylpiperidine
Reactant of Route 6
1-Benzyl-3-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.